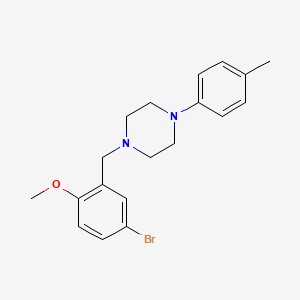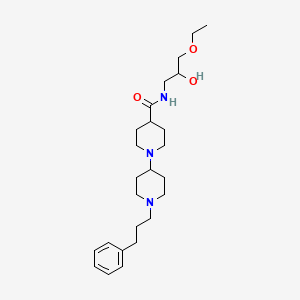![molecular formula C19H25F3N2O3 B6094494 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6094494.png)
3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
The mechanism of action of 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide involves the inhibition of BTK activity. BTK is a key enzyme involved in the development of autoimmune diseases and cancer. The inhibition of BTK activity leads to the suppression of the immune system and the prevention of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the suppression of the immune system and the prevention of cancer cell growth. The compound has been shown to be effective in the treatment of autoimmune diseases and cancer in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide in lab experiments include its selectivity and potency in inhibiting BTK activity. The compound has been shown to be effective in various animal models, making it a promising candidate for further research. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are various future directions for the research of 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide. One direction is to further investigate its potential applications in the treatment of autoimmune diseases and cancer in humans. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide involves a multi-step process that includes the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.
Wissenschaftliche Forschungsanwendungen
3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has various scientific research applications, including its use in the treatment of autoimmune diseases and cancer. The compound has been shown to inhibit the activity of BTK, which is a key enzyme involved in the development of autoimmune diseases and cancer. The inhibition of BTK activity leads to the suppression of the immune system and the prevention of cancer cell growth.
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3/c1-27-13-18(26)24-9-7-14(8-10-24)5-6-17(25)23-12-15-3-2-4-16(11-15)19(20,21)22/h2-4,11,14H,5-10,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPENSPFOXNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6094440.png)
![6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6094451.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6094456.png)
![N'-(4-hydroxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B6094464.png)

![3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6094481.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-thiophenesulfonamide](/img/structure/B6094484.png)
![5-(4-fluorophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6094496.png)
![5-(4-fluorophenyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094499.png)

![3-(3-methoxyphenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094514.png)
![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B6094515.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B6094517.png)
